Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate is an organic compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate typically involves the reaction of piperidine derivatives with methyl acrylate. The process can be summarized as follows:
Starting Materials: Piperidine and methyl acrylate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine to the acrylate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(piperidin-1-yl)propanoate
- N-(4-chlorophenyl)acetamide
- Trifluoroacetic acid
Uniqueness
Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate is unique due to its specific structure, which combines a piperidine ring with an ester and an amino group. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.
Biological Activity
Methyl 3-(4-(aminomethyl)piperidin-1-yl)propanoate, also known as this compound dihydrochloride, is a compound with significant biological activity primarily due to its structural characteristics and interactions with biological receptors. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H22Cl2N2O2, featuring a piperidine ring with an aminomethyl substituent and an ester functional group. This unique structure contributes to its ability to engage in hydrogen bonding and modulate various biochemical pathways, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is primarily linked to its interactions with various biological receptors. Research indicates that it may influence:
- Enzyme Interactions : The compound has shown potential in binding to specific enzymes, which could modulate their activity and affect metabolic pathways.
- Receptor Binding : Its structural features allow it to interact with neurotransmitter receptors, potentially leading to altered neurotransmission and physiological responses.
Pharmacological Properties
This compound has been explored for its pharmacological properties, particularly in relation to:
- Antinociceptive Effects : Studies suggest that this compound may exhibit pain-relieving properties through modulation of pain pathways.
- Neuroprotective Activity : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative conditions.
Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound with various receptors. For instance:
- In vitro assays demonstrated significant binding to muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory.
- Comparative studies with other piperidine derivatives highlighted the enhanced binding characteristics of this compound due to its unique substituents.
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound:
Parameter | Result |
---|---|
Acute Toxicity (MTD) | > 500 mg/kg |
Minimum Efficacy Dose (MED) | 10 mg/kg |
Therapeutic Window (MTD/MED) | > 50 |
These results indicate a favorable safety profile, suggesting that the compound may have a large therapeutic window.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other piperidine derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Methylpiperidine | C6H13N | Simple derivative used as a solvent |
4-Aminopiperidine | C5H11N | Contains an amino group for drug synthesis |
Piperazine | C4H10N2 | Known for diverse pharmaceutical applications |
This compound stands out due to its specific arrangement of functional groups, enhancing its reactivity and potential applications in medicinal chemistry compared to simpler derivatives.
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate |
InChI |
InChI=1S/C10H20N2O2/c1-14-10(13)4-7-12-5-2-9(8-11)3-6-12/h9H,2-8,11H2,1H3 |
InChI Key |
CCBBQBMFGVDQIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCC(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.